

Application Notes and Protocols for NF546 Hydrate in In Vitro Studies

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Compound of Interest		
Compound Name:	NF546 hydrate	
Cat. No.:	B15571393	Get Quote

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Introduction

NF546 hydrate is a potent and selective non-nucleotide agonist for the P2Y11 purinergic receptor. This G protein-coupled receptor is unique in its dual coupling to both Gq/11 and Gs proteins, leading to the activation of both the phosphoinositide and adenylyl cyclase signaling pathways. Activation of the P2Y11 receptor by NF546 hydrate in various cell types, particularly immune cells such as dendritic cells, triggers a cascade of downstream events including intracellular calcium mobilization, cyclic AMP (cAMP) accumulation, and activation of the p38 MAPK pathway. These signaling events ultimately modulate cellular functions, including cytokine release and cell maturation. These application notes provide detailed protocols for utilizing NF546 hydrate in in vitro studies to investigate P2Y11 receptor signaling and its functional consequences.

Data Presentation

The following table summarizes the known quantitative data for **NF546 hydrate** in in vitro systems. Researchers should note that optimal concentrations may vary depending on the cell type, assay conditions, and specific research question.



Parameter	Value	Cell Type/System	Reference Assay
pEC50	6.27	Not specified	Not specified
Effective Concentration	10 μΜ	Human monocyte- derived dendritic cells	IL-8 Release
Effective Concentration	100 μΜ	Human monocyte- derived dendritic cells	TSP-1 release and inhibition of LPS-induced IL-12p70 release (24-hour treatment)[1]

Signaling Pathway

Activation of the P2Y11 receptor by **NF546 hydrate** initiates a dual signaling cascade. The Gsprotein activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Concurrently, Gq/11-protein activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Both pathways can converge on the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the modulation of gene expression and cellular responses such as cytokine secretion and maturation of immune cells.

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References

- 1. The P2Y11 receptor mediates the ATP-induced maturation of human monocyte-derived dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
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